molecular formula C21H19NO5 B15331196 Biphenyl-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol

Biphenyl-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol

Cat. No.: B15331196
M. Wt: 365.4 g/mol
InChI Key: LNPSHGRRTSMRLN-UHFFFAOYSA-N
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Description

[1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol: is a complex organic compound characterized by its biphenyl and dimethoxy-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and dimethoxy-nitrophenyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated biphenyls, nitrophenols, and methanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases.

Industry

In the industrial sector, the compound is used in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

Compared to similar compounds, [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol stands out due to its unique combination of biphenyl and dimethoxy-nitrophenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(4-phenylphenyl)methanol

InChI

InChI=1S/C21H19NO5/c1-26-19-12-17(18(22(24)25)13-20(19)27-2)21(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,21,23H,1-2H3

InChI Key

LNPSHGRRTSMRLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O)[N+](=O)[O-])OC

Origin of Product

United States

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